

Head-to-head comparison of LY3007113 and ralimetinib *in vivo*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY3007113

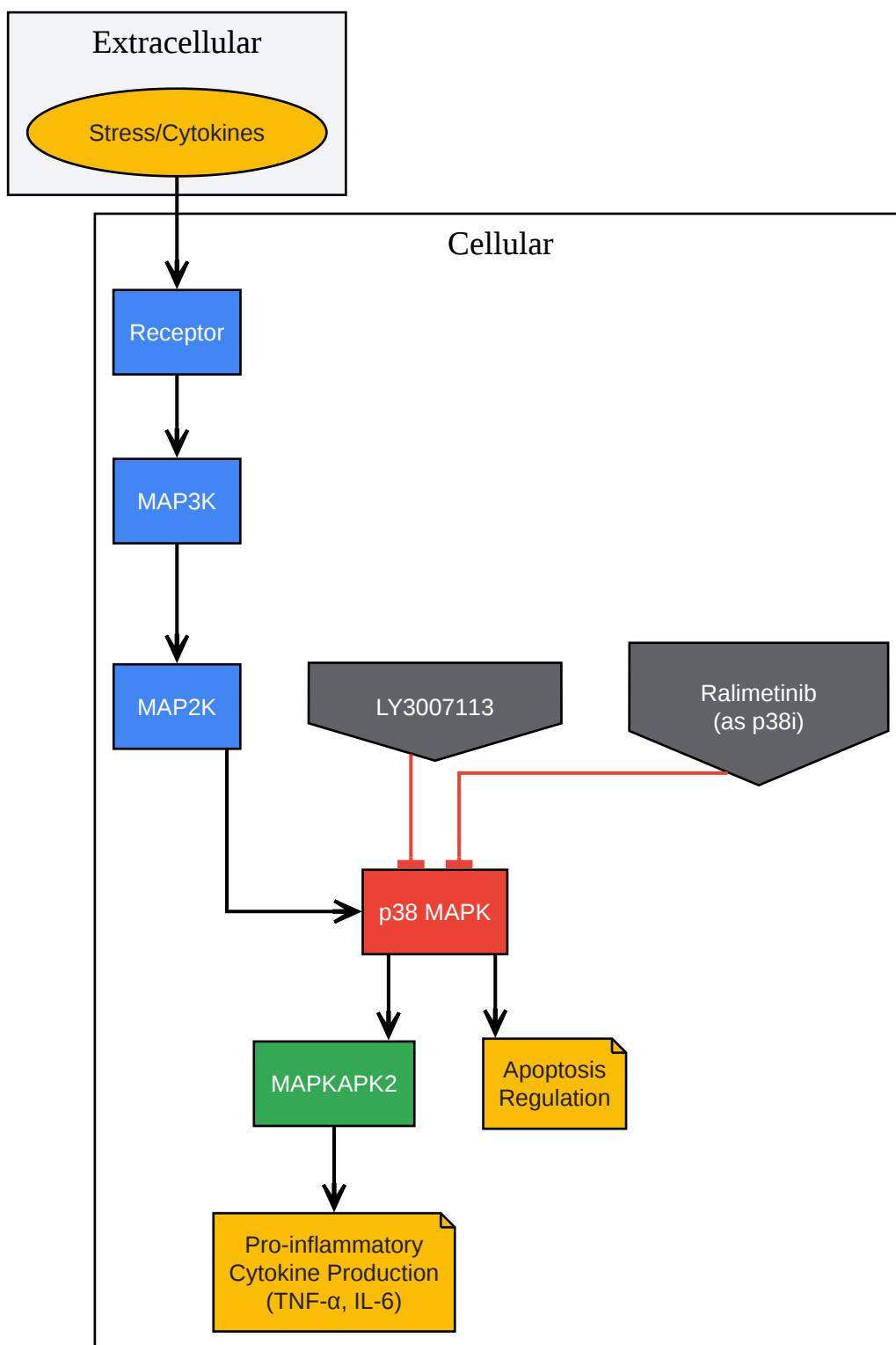
Cat. No.: B1574368

[Get Quote](#)

Head-to-Head In Vivo Comparison: LY3007113 vs. Ralimetinib

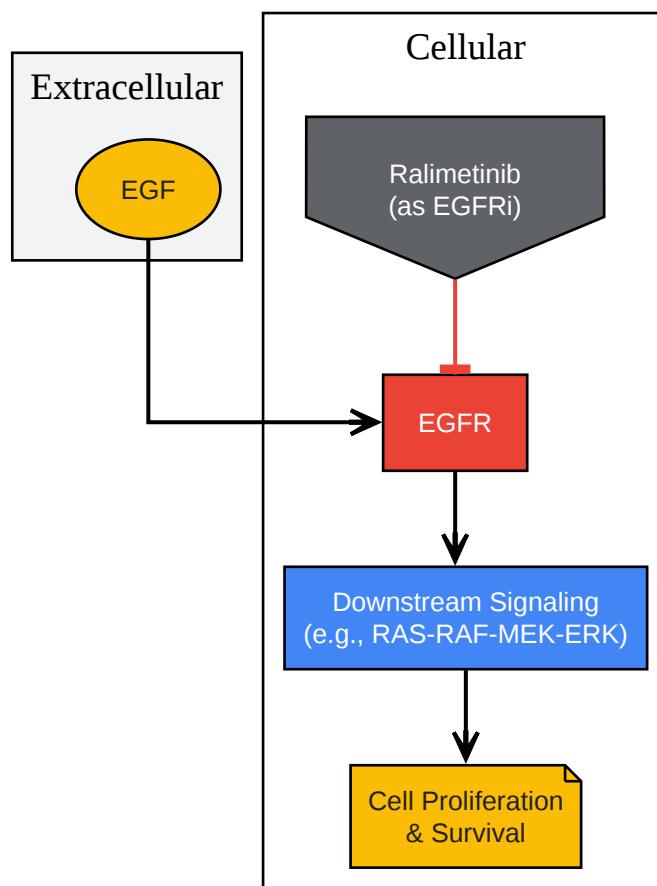
A direct head-to-head *in vivo* comparison of the small molecule inhibitors **LY3007113** and ralimetinib (also known as LY2228820) in preclinical models has not been identified in the public domain. However, by collating data from individual preclinical and clinical studies, a comparative analysis can be constructed to guide researchers and drug development professionals. Both molecules were initially developed as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress responses and inflammatory signaling.

Executive Summary


While both **LY3007113** and ralimetinib were investigated as p38 MAPK inhibitors, their developmental paths and mechanistic understanding have diverged significantly. Preclinical data suggests that both compounds exhibit antitumor activity in various xenograft models. However, further clinical development of **LY3007113** was halted due to toxicity issues that prevented the administration of a biologically effective dose.^{[1][2]} In contrast, ralimetinib progressed to Phase II clinical trials and demonstrated acceptable safety and tolerability.^{[3][4]} ^[5] A pivotal recent discovery has redefined the understanding of ralimetinib's mechanism of action, indicating that its primary anticancer effects are likely mediated through the inhibition of the epidermal growth factor receptor (EGFR), rather than p38 MAPK.^[6]

Mechanism of Action and Signaling Pathways

Initially, both **LY3007113** and ralimetinib were designed to target the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the activation of downstream kinases such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), which in turn regulates the expression of pro-inflammatory cytokines like TNF- α and IL-6. By inhibiting p38 MAPK, these drugs were expected to reduce inflammation and induce apoptosis in cancer cells.[7][8]


Recent evidence, however, suggests a significant difference in the primary anticancer mechanism of ralimetinib. A 2023 study demonstrated that ralimetinib's anticancer activity is driven by its inhibition of EGFR.[6] This finding is supported by evidence that the EGFR T790M gatekeeper mutation confers resistance to ralimetinib and that the drug's efficacy is independent of p38 α and p38 β expression.[9]

p38 MAPK Signaling Pathway

[Click to download full resolution via product page](#)

Caption: p38 MAPK signaling pathway targeted by **LY3007113** and initially by ralimetinib.

Ralimetinib's EGFR Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Ralimetinib's recently identified primary anticancer mechanism via EGFR inhibition.

Preclinical In Vivo Efficacy

Both compounds have demonstrated antitumor activity in various xenograft models. However, the breadth of models tested and the level of detail reported differ.

Table 1: Summary of Preclinical In Vivo Antitumor Activity

Feature	LY3007113	Ralimetinib (LY2228820)
Reported In Vivo Models	Ovarian cancer, kidney cancer, leukemia, glioblastoma (U87MG).[8]	Melanoma (B16-F10), non-small cell lung cancer, ovarian cancer, glioblastoma, multiple myeloma, breast cancer.[3][7]
Pharmacodynamic Effects	Inhibited phosphorylation of MAPKAP-K2 in peripheral blood and U87MG tumors in mice.[8]	Inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[3] Dose-dependent inhibition of tumor phospho-MK2 in B16-F10 melanoma model.[7]
Quantitative Efficacy Data	Limited public data available.	Significant tumor growth delay observed in multiple models.[7] In a rat model of collagen-induced arthritis, the TMED50 was 1.5 mg/kg.[10] In LPS-induced mice, the TMED50 for TNF α inhibition was < 1 mg/kg. [10]

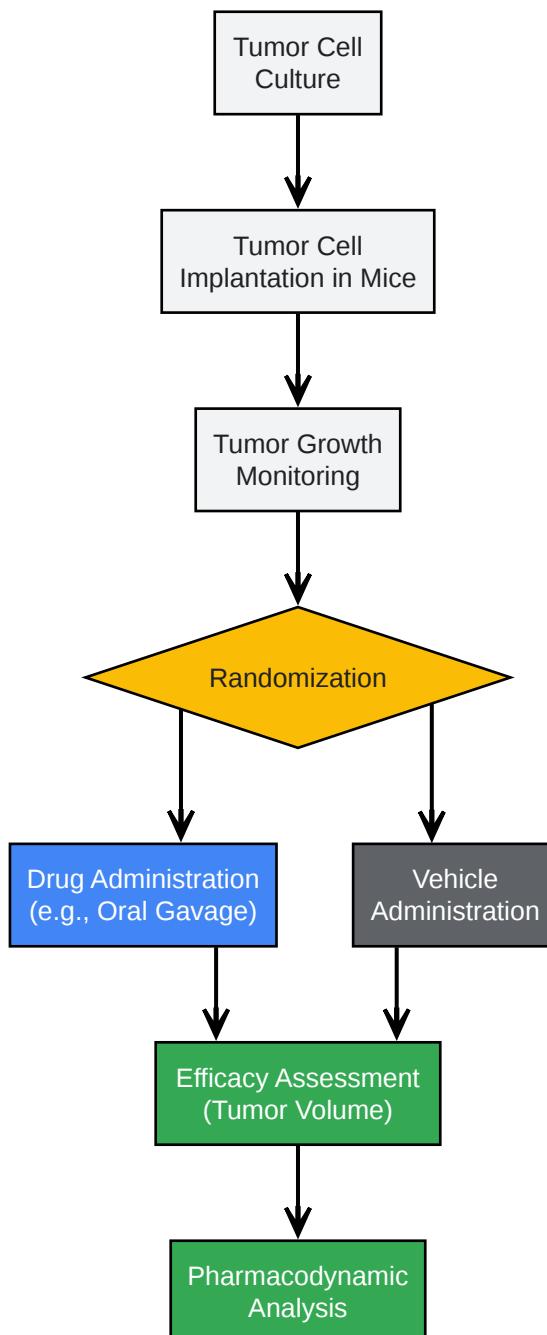
Clinical Development and Outcomes

The clinical development pathways for **LY3007113** and ralimetinib have been markedly different, primarily due to their safety profiles.

Table 2: Summary of Clinical Trial Data

Feature	LY3007113	Ralimetinib (LY2228820)
Highest Phase of Development	Phase 1.[1]	Phase 2.
Recommended Phase 2 Dose	30 mg every 12 hours.[1]	300 mg every 12 hours.[3][5]
Key Clinical Outcomes	Further development not planned due to toxicity precluding achievement of a biologically effective dose.[1][2] The best overall response was stable disease in 3 of 27 patients.[1]	Demonstrated acceptable safety, tolerability, and pharmacokinetics.[3][5] In a Phase 1 study, 21.3% of patients achieved stable disease.[3][5]
Common Adverse Events	Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue.[1]	Rash, fatigue, nausea, constipation, pruritus, vomiting. [3][5]

Experimental Protocols


Detailed experimental protocols for the in vivo studies are not consistently available in the publications. However, a general methodology for xenograft studies can be outlined.

General Xenograft Tumor Model Protocol

- Cell Culture: Human tumor cell lines (e.g., U87MG for glioblastoma) are cultured under standard conditions.
- Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational drug (**LY3007113** or ralimetinib) or vehicle is administered orally at specified doses and schedules.

- Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition.
- Pharmacodynamic Analysis: At the end of the study, tumors and blood samples may be collected to analyze biomarkers such as the phosphorylation of MAPKAP-K2.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for a preclinical in vivo xenograft study.

Conclusion

In conclusion, while both **LY3007113** and ralimetinib originated as p38 MAPK inhibitors with demonstrated preclinical antitumor activity, their trajectories have diverged. **LY3007113**'s development was halted due to an unfavorable toxicity profile. Ralimetinib, on the other hand, showed a more favorable safety profile in early clinical trials. The recent discovery of ralimetinib's potent EGFR inhibitory activity as its likely primary anticancer mechanism marks a significant paradigm shift in its understanding and future development. This new insight underscores the importance of a thorough mechanistic investigation in drug development and suggests that the clinical activity of ralimetinib may be more pronounced in tumors driven by EGFR signaling. Researchers and clinicians should consider these distinct profiles when evaluating these compounds for further investigation or clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Head-to-head comparison of LY3007113 and ralimetinib in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574368#head-to-head-comparison-of-ly3007113-and-ralimetinib-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com